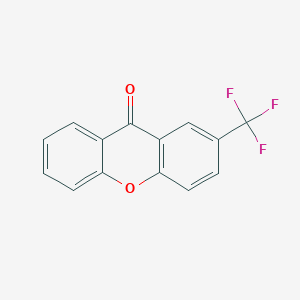

2-(Trifluoromethyl)xanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

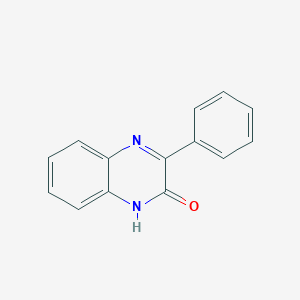

2-(Trifluoromethyl)xanthone is a derivative of xanthone, characterized by the presence of a trifluoromethyl group at the second position of the xanthone core. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Mécanisme D'action

Target of Action

Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk

Biochemical Pathways

Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .

Result of Action

Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .

Action Environment

It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery

Méthodes De Préparation

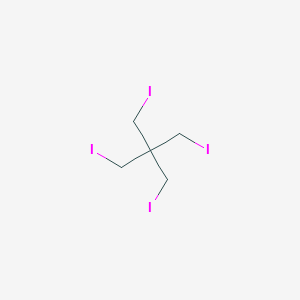

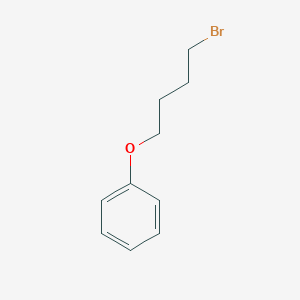

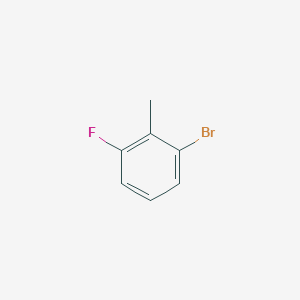

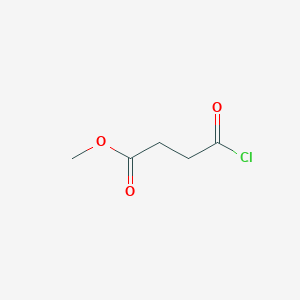

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed coupling reaction of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group . This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate deprotonated transformations at neighboring moieties.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)xanthone may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of robust catalysts and controlled reaction conditions ensures the efficient production of this compound on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)xanthone undergoes various chemical reactions, including:

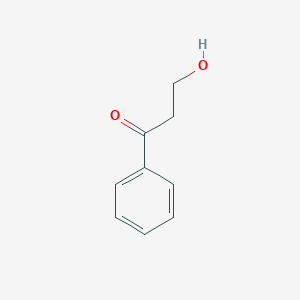

Nucleophilic Reactions: The ketone group in this compound is prone to nucleophilic reactions, allowing for molecular functionalization.

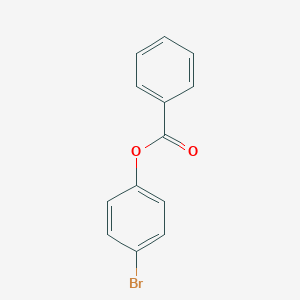

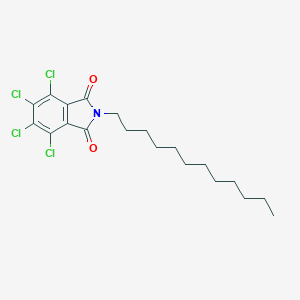

Photoredox Catalysis: The compound can act as a triplet photosensitizer in photoredox catalytic reactions, such as cycloaddition and nickel-catalyzed aryl esterification.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Nucleophiles: Organolithium compounds.

Catalysts: Nickel complexes for photoredox catalysis.

Major Products:

Sulfone Derivatives: Formed through oxidation reactions.

Functionalized Xanthones: Resulting from nucleophilic reactions and photoredox catalysis.

Applications De Recherche Scientifique

2-(Trifluoromethyl)xanthone has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

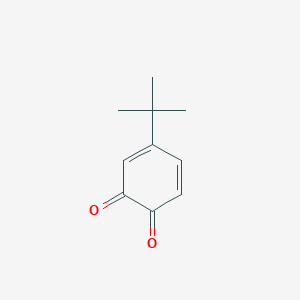

Thioxanthone: A sulfur analogue of xanthone, known for its high triplet energy and long triplet lifetime.

Uniqueness of 2-(Trifluoromethyl)xanthone: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both synthetic chemistry and material science .

Propriétés

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-15-7 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.